N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-14-10-11-17(23)20-19(14)25-22(30-20)26(13-15-7-5-6-12-24-15)21(27)16-8-3-4-9-18(16)31(2,28)29/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPQBHSOTMEJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound characterized by a unique combination of thiazole, sulfonyl, and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, antifungal, and antiparasitic properties.
Structural Overview
The compound's structure includes:
- Thiazole Ring : Known for its ability to interact with various biological targets.
- Chloro-substituted Benzo[d]thiazole : Enhances biological activity through electrophilic interactions.
- Methylsulfonyl Group : Improves solubility and may participate in sulfonation reactions.
- Pyridin-2-ylmethyl Substituent : Contributes to pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit various cancer cell lines, suggesting its potential as a lead compound for drug development targeting cancer therapies. For instance, molecular docking studies revealed favorable interactions with protein kinases and histone deacetylases, important targets in cancer treatment .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid) | <10 | Induction of apoptosis |
| HeLa (cervical) | 15 | Inhibition of cell proliferation |
| MCF7 (breast) | <5 | Disruption of cell cycle progression |
Antimicrobial Activity
The compound also shows promising antimicrobial effects. Studies have indicated that it possesses antibacterial properties against various Gram-positive and Gram-negative bacteria. The presence of the thiazole ring is particularly significant in enhancing this activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
| Pseudomonas aeruginosa | 125 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Interaction with enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : Binding to receptors that regulate cell growth and apoptosis.
- Cell Cycle Disruption : Inducing cell cycle arrest in cancer cells, leading to increased apoptosis rates.
Case Studies
-
In Vitro Cancer Study :
- A study conducted on A431 cells showed that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of less than 10 µM. The mechanism was linked to the activation of apoptotic pathways.
-
Antibacterial Efficacy :
- In a comparative study against standard antibiotics, the compound demonstrated superior activity against Staphylococcus aureus with an MIC of 31.25 µg/mL, indicating its potential as a novel antibacterial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d]thiazole Scaffolds
The benzo[d]thiazole moiety is a common feature in medicinal chemistry due to its bioisosteric properties. Below is a comparison with key analogues:
Key Observations :
- The triazolo-thiadiazole derivatives in exhibit broad-spectrum antimicrobial activity, suggesting that the benzo[d]thiazole-benzamide hybrid scaffold is pharmacologically versatile. However, the target compound’s methylsulfonyl and pyridin-2-ylmethyl groups may enhance solubility and target specificity compared to the triazolo-thiadiazole substituents.
- The ethoxy and piperidinyl-sulfonyl groups in highlight the role of sulfonyl moieties in modulating physicochemical properties (e.g., solubility, metabolic stability), which may parallel the methylsulfonyl group in the target compound.
Sulfonamide vs. Sulfonyl Functional Groups
Compounds with sulfonamide or sulfonyl groups (e.g., and ) differ in electronic and steric effects:
- Sulfonamides (e.g., 4-amino-N-2-thiazolylbenzenesulfonamide ): Typically exhibit hydrogen-bonding capacity and are associated with antimicrobial or carbonic anhydrase inhibition.
Pyridine-Containing Analogues
Pyridine substituents are critical for π-π stacking interactions in drug-receptor binding. For example:
- N-(Pyridin-4-yl)triazolo-thiadiazole derivatives rely on pyridine for planar interactions, whereas the pyridin-2-ylmethyl group in the target compound provides conformational flexibility, possibly improving binding to non-planar active sites.
Q & A
Q. What are the standard synthetic routes for preparing N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a benzothiazol-2-amine derivative with a benzoyl chloride intermediate. A general protocol includes:
- Reacting 7-chloro-4-methylbenzo[d]thiazol-2-amine (1 mmol) with 2-(methylsulfonyl)benzoyl chloride (1.1 mmol) in dry pyridine under ice-cooling for 6 hours .
- Quenching the reaction with ice water, extracting with CHCl₃, and purifying via recrystallization (e.g., ethyl acetate/hexane).
- Yield optimization may require adjusting stoichiometry, solvent (e.g., DMF for slower reactions), or using coupling agents like HATU for sterically hindered intermediates .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- ¹H/¹³C NMR : Key signals include the pyridin-2-ylmethyl group (δ ~8.5 ppm for aromatic protons) and methylsulfonyl resonances (δ ~3.2 ppm for CH₃, δ ~125–130 ppm for SO₂ carbons) .
- HPLC : Purity ≥98% is achievable using C18 columns with acetonitrile/water gradients .
- Melting Point : Consistency with literature values (e.g., 97–100°C for analogous thiazole derivatives) confirms crystallinity .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Antimicrobial Testing : Use agar diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Screen against PfPMT (phosphoethanolamine methyltransferase) due to structural similarity to thiazole-based inhibitors .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal structure influence its stability and activity?
X-ray crystallography of related compounds reveals:
- Centrosymmetric dimers via N–H···N hydrogen bonds (e.g., N1–H1···N2, distance ~2.1 Å) .
- Stabilization through C–H···O/F interactions (e.g., C4–H4···F2, δ ~2.3 Å), which may enhance solubility or binding to hydrophobic enzyme pockets .
Q. What strategies can resolve discrepancies in biological activity data across studies?
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolic Stability Assays : Use liver microsomes to assess if poor activity stems from rapid degradation .
- Molecular Docking : Compare binding poses (e.g., with PfPMT or bacterial PPTases) to explain variability in IC₅₀ values .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogues?
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., –CF₃) at the benzamide position increases lipophilicity and target affinity .
- Heterocycle Modifications : Replacing pyridin-2-ylmethyl with piperidin-4-yl enhances metabolic stability (t₁/₂ > 4 hours in plasma) .
Q. What advanced analytical methods are critical for resolving synthetic byproducts or degradation products?
- HRMS/MS : Identifies unexpected adducts (e.g., oxidation of methylsulfonyl to sulfonic acid).
- ²D NMR (COSY, NOESY) : Assigns stereochemistry in diastereomeric byproducts .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Optimized Yield
| Parameter | Condition 1 | Condition 2 (Optimized) |
|---|---|---|
| Solvent | Pyridine | DMF |
| Temperature | 0–5°C | 25°C |
| Reaction Time | 6 hours | 12 hours |
| Yield | 39% | 67% |
Q. Table 2: Biological Activity of Analogues
| Compound | IC₅₀ (PfPMT, µM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| Parent Compound | 12.5 | 32 |
| –CF₃ Analogue | 3.8 | 8 |
| Piperidinyl Derivative | 5.2 | 16 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
